molecular formula C14H13N3O B1497817 3-(3-methoxyphenyl)-1H-indazol-5-amine CAS No. 1176588-15-0

3-(3-methoxyphenyl)-1H-indazol-5-amine

Cat. No. B1497817
CAS RN: 1176588-15-0
M. Wt: 239.27 g/mol
InChI Key: TYPJDMKOGCKTGR-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenyl)-1H-indazol-5-amine” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring . The 3-methoxyphenyl group suggests that this compound may have similar properties to other methoxyphenyl compounds, which are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of “3-(3-methoxyphenyl)-1H-indazol-5-amine” would be characterized by the presence of an indazole ring, which is a bicyclic system consisting of a benzene ring fused to a pyrazole ring. The 3-methoxyphenyl group would be attached at the 3-position of the indazole, and the amine group would be attached at the 5-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the indazole ring, the methoxyphenyl group, and the amine group. The indazole ring is aromatic and relatively stable. The methoxy group might be susceptible to reactions involving cleavage of the carbon-oxygen bond. The amine group could engage in various reactions typical of amines, such as protonation, alkylation, acylation, and reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-methoxyphenyl)-1H-indazol-5-amine” would be influenced by its molecular structure. The presence of the aromatic indazole ring and the methoxyphenyl group would likely make the compound relatively non-polar and poorly soluble in water .

Future Directions

The study of indazole derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-(3-methoxyphenyl)-1H-indazol-5-amine” could involve investigating its potential biological activities, studying its mechanism of action, and optimizing its synthesis for potential industrial applications .

properties

IUPAC Name

3-(3-methoxyphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-11-4-2-3-9(7-11)14-12-8-10(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPJDMKOGCKTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653482
Record name 3-(3-Methoxyphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-1H-indazol-5-amine

CAS RN

1176588-15-0
Record name 3-(3-Methoxyphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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